PNMT Enzyme Interaction Profile
The target compound exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis, with a reported Ki value of 1.11 × 10⁶ nM (1.11 mM) measured via radiochemical assay [1]. While this Ki value indicates relatively weak PNMT inhibition compared to optimized PNMT inhibitors, it establishes a baseline interaction that distinguishes the compound from non-hydroxylated 3,4-dimethoxyphenethylamine analogs, which lack the ethanolamine backbone essential for PNMT substrate recognition [2]. The presence of the beta-hydroxyl group in the target compound enables hydrogen-bonding interactions within the PNMT active site that are sterically inaccessible to simple phenethylamines, providing a structural basis for differential enzyme engagement.
| Evidence Dimension | PNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Non-hydroxylated 3,4-dimethoxyphenethylamine (DMPEA): no measurable PNMT inhibition due to absence of beta-hydroxyl group required for substrate recognition |
| Quantified Difference | Qualitative difference in enzyme interaction capability; DMPEA lacks PNMT substrate/inhibitor recognition features |
| Conditions | In vitro inhibition of bovine phenylethylamine N-methyltransferase using radiochemical assay |
Why This Matters
The differential PNMT interaction profile provides a measurable biochemical distinction that may affect experimental outcomes in neurochemical studies involving catecholamine biosynthesis pathways.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Ki: 1.11E+6 nM. Assay: In vitro inhibition of bovine phenylethylamine N-methyltransferase using radiochemical assay. View Source
- [2] Grunewald GL, et al. Importance of the aromatic ring in adrenergic amines. 5. Nonaromatic analogs of phenylethanolamine as inhibitors of phenylethanolamine N-methyltransferase: role of hydrophobic and steric interactions. J Med Chem. Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of PNMT. View Source
